molecular formula C12H14O2 B133697 Ethyl 3-phenylbut-2-enoate CAS No. 1504-72-9

Ethyl 3-phenylbut-2-enoate

Cat. No.: B133697
CAS No.: 1504-72-9
M. Wt: 190.24 g/mol
InChI Key: BSXHSWOMMFBMLL-MDZDMXLPSA-N
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Description

Ethyl 3-phenylbut-2-enoate, also known as ethyl trans-beta-methylcinnamate, is an organic compound with the molecular formula C12H14O2. It is a colorless to pale yellow liquid with a characteristic aromatic odor. This compound is commonly used as a building block in organic synthesis and has applications in various fields, including the fragrance industry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-phenylbut-2-enoate can be synthesized through several methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-phenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Ethyl cinnamate
  • Ethyl 3-phenylpropanoate
  • Ethyl 3-phenyl-2-butenoate

Comparison: Ethyl 3-phenylbut-2-enoate is unique due to its specific structural features, such as the presence of a phenyl group and a double bond in the but-2-enoate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

ethyl (E)-3-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHSWOMMFBMLL-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101304961
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504-72-9
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1504-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-phenyl-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101304961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is ethyl 3-phenylbut-2-enoate frequently used as a model substrate in asymmetric hydrogenation studies?

A: this compound is a prochiral trisubstituted alkene, making it a suitable substrate for evaluating the effectiveness of new chiral catalysts in asymmetric hydrogenation reactions [, ]. Its structure offers a good balance of reactivity and steric hindrance, allowing researchers to assess the catalyst's ability to differentiate between the two enantiofaces of the double bond. This differentiation is crucial for achieving high enantioselectivity, a key goal in asymmetric synthesis.

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